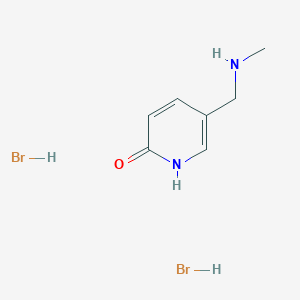

5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide

Description

5-((Methylamino)methyl)pyridin-2(1H)-one dihydrobromide is a pyridinone derivative characterized by a methylaminomethyl substituent at the 5-position of the pyridinone ring and two hydrobromic acid counterions. Pyridinones are six-membered aromatic heterocycles with a ketone group at the 2-position, making them versatile scaffolds in medicinal chemistry. The dihydrobromide salt enhances solubility and stability, which is advantageous for pharmaceutical applications .

Properties

IUPAC Name |

5-(methylaminomethyl)-1H-pyridin-2-one;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2BrH/c1-8-4-6-2-3-7(10)9-5-6;;/h2-3,5,8H,4H2,1H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTCSJXGUWWSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CNC(=O)C=C1.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, also known as 6-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and analgesic effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula : C7H12Br2N2O

- Molecular Weight : Approximately 295.09 g/mol

- Solubility : Highly soluble in water, enhancing its applicability in pharmacological contexts.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial activity against various bacterial strains. The dihydrobromide salt form enhances its solubility and reactivity, making it suitable for further modifications to improve efficacy against pathogens.

Cytotoxicity

Preliminary studies have shown that this compound may possess cytotoxic properties. For instance, derivatives of pyridin-2(1H)-ones have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Case Study 1: Analgesic Activity

A study conducted on a series of pyridin-2(1H)-one derivatives demonstrated their potential as analgesics in a rat model of inflammatory mechanical allodynia (MA). The most active compound in the series was identified as a p38α MAPK inhibitor, which is known to play a role in pain hypersensitivity. This finding suggests that similar derivatives, including this compound, may also exhibit analgesic properties through similar mechanisms .

| Compound Name | Mechanism of Action | Effectiveness |

|---|---|---|

| 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one | p38α MAPK inhibitor | Rapid relief from MA |

| This compound | Potentially similar mechanism | Under investigation |

Case Study 2: Anticancer Activity

In another study focusing on thiazole-integrated pyridine derivatives, compounds were assessed for their anticancer activity against several human cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity. The findings underscore the importance of structure-activity relationships (SAR) in developing new anticancer agents based on the pyridine framework .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 5-((methylamino)methyl)pyridin-2(1H)-one dihydrobromide exhibit significant anticancer activities. For example, derivatives have shown efficacy against various cancers, including leukemia and solid tumors. The compound's mechanism may involve inhibition of specific kinases associated with tumor growth and metastasis .

Case Study:

A study focusing on the compound's analogs demonstrated their ability to inhibit mutant forms of isocitrate dehydrogenase (IDH1), which are prevalent in low-grade gliomas and acute myeloid leukemia. These inhibitors were shown to reduce tumor markers effectively in preclinical models, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research shows that pyridine derivatives can exhibit potent activity against various microbial strains, making them valuable in developing new antibiotics or antifungal agents.

Case Study:

A series of pyrimidinamine derivatives derived from similar structures were tested against fungal pathogens, showing significant fungicidal activity with low effective concentrations compared to existing commercial fungicides.

Anti-Fibrotic and Other Therapeutic Activities

In addition to its anticancer and antimicrobial properties, this compound has shown potential in anti-fibrotic therapies. Specific derivatives have been evaluated against hepatic stellate cells, indicating promising results in reducing fibrosis markers.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridinone Derivatives with Aminoalkyl Substituents

4-(2-Aminoethyl)pyridin-2(1H)-one Dihydrobromide

- Structure: Features a 2-aminoethyl group at the 4-position and dihydrobromide salt.

- Comparison: The ethyl chain length and substitution position (4 vs. The dihydrobromide salt mirrors the target compound’s enhanced solubility .

3-(Aminomethyl)pyridin-2(1H)-one Hydrochloride

Brominated Pyridinones

5-Bromo-1-methylpyridin-2(1H)-one

- Structure : Bromine substituent at the 5-position and methyl group at the 1-position.

- Comparison: Bromine’s electron-withdrawing effect contrasts with the methylaminomethyl group’s electron-donating nature. This difference could affect reactivity in nucleophilic substitutions or binding interactions .

5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one

- Structure : Hydroxymethyl group at the 3-position and bromine at the 5-position.

- This may improve solubility but reduce membrane permeability .

Substituted Pyridinones with Bulky Groups

5-Bromo-1-isopropylpyridin-2(1H)-one

- Structure : Isopropyl group at the 1-position and bromine at the 5-position.

Pharmacological and Physicochemical Properties

Solubility and Stability

- Dihydrobromide Salts: Compounds like the target and 4-(2-aminoethyl)pyridin-2(1H)-one dihydrobromide exhibit higher aqueous solubility than hydrochloride or neutral analogs, favoring oral bioavailability .

- Hydrochloride Salts: Lower solubility may limit applications in aqueous formulations, as seen in 3-(aminomethyl)pyridin-2(1H)-one hydrochloride .

Receptor Binding and Bioactivity

- Dihydropyrimidinone Analogs: Evidence suggests that dihydropyrimidinones (e.g., 5-methoxycarbonyl derivatives) show affinity for α1-adrenergic receptors.

- Aminoalkyl Substituents: The methylaminomethyl group in the target compound could enhance binding to amine-sensitive targets, such as neurotransmitter receptors, compared to brominated analogs .

Data Tables

Table 1. Structural Comparison of Pyridinone Derivatives

| Compound Name | Substituent Position | Functional Group | Counterion | Molecular Weight |

|---|---|---|---|---|

| Target Compound | 5 | Methylaminomethyl | Dihydrobromide | ~309.9* |

| 4-(2-Aminoethyl)pyridin-2(1H)-one | 4 | 2-Aminoethyl | Dihydrobromide | ~278.0 |

| 5-Bromo-1-methylpyridin-2(1H)-one | 5, 1 | Bromine, Methyl | None | ~202.0 |

| 3-(Aminomethyl)pyridin-2(1H)-one | 3 | Aminomethyl | Hydrochloride | ~162.6 |

*Estimated based on molecular formula.

Table 2. Pharmacological Profiles of Selected Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.